N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-2-(2-methylphenoxy)acetamide
Description
This compound is a tricyclic acetamide derivative featuring a complex heterocyclic core (2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one) substituted with methyl groups at positions 6 and 7. The acetamide side chain includes a 2-methylphenoxy group, contributing to its structural uniqueness. The compound’s synthesis likely involves condensation of a tricyclic hydrazide intermediate with a substituted acetic acid derivative under catalytic conditions, analogous to methods described for related acetamides . Crystallographic tools like SHELX and ORTEP-3 are critical for resolving its three-dimensional conformation, particularly the orientation of the acetamide side chain relative to the tricyclic core .
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-15-8-10-22-19(12-15)26(3)24(28)18-13-17(9-11-21(18)30-22)25-23(27)14-29-20-7-5-4-6-16(20)2/h4-13H,14H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGQYGHNHYTXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC4=CC=CC=C4C)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-2-(2-methylphenoxy)acetamide is a complex organic compound with a molecular formula of CHNO and a molecular weight of 402.4 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory properties.
Chemical Structure
The compound features a unique bicyclic structure that is characteristic of many biologically active molecules. The structural complexity contributes to its interaction with various biological targets.
Anti-Cancer Properties
Research indicates that derivatives of benzoxazepine, a class to which this compound may belong, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that synthesized benzoxazepine derivatives can inhibit the proliferation of solid tumor cells and modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzoxazepine Derivative A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Benzoxazepine Derivative B | HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| N-{6,9-dimethyl...} | A549 (Lung Cancer) | TBD | TBD |
Anti-Inflammatory Effects
In addition to its anti-cancer properties, this compound has been noted for its potential anti-inflammatory effects. Similar compounds have shown the ability to reduce inflammation markers in vitro, suggesting that this compound could also modulate inflammatory pathways .
Antimicrobial Activity
While the primary focus has been on anti-cancer and anti-inflammatory activities, some studies suggest that compounds with similar structures may possess antimicrobial properties. However, specific data on the antimicrobial efficacy of N-{6,9-dimethyl...} remains limited and requires further investigation .
The mechanism by which N-{6,9-dimethyl...} exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation or inflammation.
- Receptor Modulation : It may interact with cellular receptors that play crucial roles in signaling pathways associated with cancer progression and inflammatory responses.
- Cytokine Regulation : The modulation of cytokine release indicates a potential pathway for its anti-inflammatory effects.
Case Studies
Several case studies have explored compounds similar to N-{6,9-dimethyl...}:
- Study on Benzoxazepine Derivatives : This study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines while also showing varying effects on inflammatory cytokines depending on the cell type used .
- Antimicrobial Activity Assessment : Limited antimicrobial activity was observed against specific bacterial strains; however, further research is necessary to establish a clearer profile for N-{6,9-dimethyl...} .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of tricyclic acetamides, which share a common heterocyclic framework but differ in substituents and side-chain functionalities. Below is a comparative analysis:
Table 1: Structural and Functional Comparison with Analogous Compounds
*Calculated based on molecular formula (estimated C₂₃H₂₆N₂O₄).
Key Observations:
Structural Variations: The target compound’s 2-methylphenoxyacetamide group distinguishes it from classical tricyclic antidepressants (e.g., Nortriptyline), which have aliphatic amine side chains. This modification may enhance lipophilicity and alter receptor-binding kinetics . Compared to CAS 921890-19-9 , the ethyl vs.
The acetamide moiety provides hydrogen-bonding capacity (N–H and C=O groups), which may enhance solubility relative to tertiary amine-based tricyclics .
Synthetic Considerations: Synthesis of the target compound likely parallels methods for related tricyclic acetamides, such as refluxing hydrazides with mercaptoacetic acid and ZnCl₂ . However, introducing the phenoxy group may require additional protection/deprotection steps.
QSAR Insights: Substitutions on the acetamide side chain (e.g., methylphenoxy vs. dimethylpropanamide) are critical variables in QSAR models for predicting bioactivity. Electron-donating groups (e.g., methyl) may enhance binding to hydrophobic receptor pockets .
Crystallographic Data: The tricyclic core’s planarity and acetamide side-chain orientation, resolved via SHELX/ORTEP-3 , are pivotal for understanding conformational stability. For example, steric clashes between the 6,9-dimethyl groups and the phenoxy moiety could limit rotational freedom .
Research Findings and Implications
- Hypothesized Mechanism: The compound’s tricyclic core may interact with neurotransmitter transporters (e.g., serotonin transporter, SERT), akin to Nortriptyline . The acetamide group could modulate selectivity or reduce off-target effects.
- Metabolic Stability: The 2-methylphenoxy group may resist oxidative metabolism compared to unsubstituted phenoxy derivatives, as methyl groups block common cytochrome P450 oxidation sites .
- Synthsis Optimization : Yields for similar compounds (e.g., CAS 921890-19-9) are unstated, but the use of anhydrous ZnCl₂ in dioxane suggests moderate to high efficiency under controlled conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
